molecular formula C8H11ClN2 B3372889 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 930395-99-6

6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No. B3372889
CAS RN: 930395-99-6
M. Wt: 170.64 g/mol
InChI Key: XXVWOUMHIVZHED-UHFFFAOYSA-N
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Description

“6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine” is a chemical compound with the CAS Number: 930395-99-6 . It has a molecular weight of 170.64 . The IUPAC name for this compound is 6-chloro-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine .


Synthesis Analysis

The synthesis of pyrrolopyrazines involves a transition-metal-free strategy with various enones. The process includes three steps :


Molecular Structure Analysis

The InChI code for “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine” is 1S/C8H11ClN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Applications

Pyrrolopyrazine derivatives, including “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine”, have been widely used in pharmaceuticals . They have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Organic Materials

Nitrogen-containing heterocycles like pyrrolopyrazine are employed in different applications such as organic materials . They play a key role in the production of various organic materials due to their unique chemical properties .

Natural Products

Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . They are often found in natural products, indicating their importance in nature and potential for various applications .

Bioactive Molecules

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold, including “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine”, have been used in the creation of bioactive molecules .

Antibacterial, Antifungal, and Antiviral Activities

According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities . This indicates the potential of “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine” in the development of new antibacterial, antifungal, and antiviral drugs .

Kinase Inhibition

While 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition , it’s possible that “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine” could also have potential in this area, given its structural similarity .

Drug Discovery Research

The pyrrolopyrazine structure, including “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine”, is an attractive scaffold for drug discovery research . It’s a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-chloro-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVWOUMHIVZHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192952
Record name 6-Chloro-1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

CAS RN

930395-99-6
Record name 6-Chloro-1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930395-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 2
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 3
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 4
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 5
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 6
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

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